molecular formula C8H8N2O B8604462 2-Hydroxy-2-(2-pyridinyl)propanenitrile

2-Hydroxy-2-(2-pyridinyl)propanenitrile

Cat. No.: B8604462
M. Wt: 148.16 g/mol
InChI Key: KVONXWRNRWMSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(2-pyridinyl)propanenitrile is a nitrile derivative featuring a hydroxyl group and a pyridine ring at the second carbon of the propanenitrile backbone.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-hydroxy-2-pyridin-2-ylpropanenitrile

InChI

InChI=1S/C8H8N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,1H3

InChI Key

KVONXWRNRWMSIC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1=CC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-Methyl-2-(pyridin-4-yl)propanenitrile
  • Structure : Replaces the hydroxyl group with a methyl group and positions the pyridine ring at the 4-position.
  • Properties : Purity of 95% (Category H6), with applications in medicinal chemistry intermediates .
  • Key Difference : The absence of a hydroxyl group reduces polarity and may alter reactivity in cyclization reactions.
2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin)
  • Structure : Lacks the pyridine ring but retains the hydroxyl and nitrile groups.
  • Properties: Molecular weight 85.104 g/mol, non-polymer, and known as a precursor in cyanohydrin chemistry .
  • Key Difference : The absence of the pyridine ring limits its utility in forming nitrogen-rich heterocycles.
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Structure: Features a pyridinyl amino group and ester functionality.
  • Applications : Intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor .
  • Key Difference : The ester group and benzimidazole moiety enhance pharmacological relevance but complicate synthetic pathways compared to simpler nitriles.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Purity (%) Key Functional Groups
2-Hydroxy-2-(2-pyridinyl)propanenitrile Not reported Not reported Not reported Hydroxyl, nitrile, pyridine
2-Methyl-2-(pyridin-4-yl)propanenitrile Not reported Not reported 95 Methyl, nitrile, pyridine
Acetone Cyanohydrin 85.104 Not reported Not reported Hydroxyl, nitrile
2-(1-Piperazinyl)pyridine 163.22 120–122 98 Piperazine, pyridine

Note: Data inferred from structurally related compounds .

Pharmacological Potential

  • Pyridinyl Nitriles : Serve as intermediates in anticoagulants (e.g., Dabigatran etexilate) .
  • Pyrrolo[3,2-d]pyrimidines : Derived from this compound, these compounds are explored for kinase inhibition and anticancer activity .

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